molecular formula C15H13ClN6S B2876927 2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole CAS No. 127142-30-7

2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole

Cat. No.: B2876927
CAS No.: 127142-30-7
M. Wt: 344.8 g/mol
InChI Key: LFQYVEKIPOWWHT-VXLYETTFSA-N
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Description

2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. This compound contains a chlorophenylamine group, a pyridinyl group, and a thiadiazole ring, which contributes to its unique chemical properties and reactivity. Thiadiazoles are heterocyclic compounds with versatile applications, often studied for their potential in medicinal chemistry, agriculture, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole involves the reaction of 2-chlorophenyl isothiocyanate with hydrazine hydrate, followed by cyclization with 2-pyridinecarboxaldehyde under reflux conditions. The reaction typically proceeds in an organic solvent such as ethanol or acetonitrile, with catalytic amounts of acid to facilitate the cyclization process. The reaction mixture is usually heated to a temperature between 60°C and 80°C for several hours until the formation of the thiadiazole ring is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions for higher yields and purity. This includes controlled addition of reagents, precise temperature regulation, and the use of continuous flow reactors to enhance reaction efficiency. Purification steps often involve recrystallization or chromatography to remove any impurities and isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole can undergo various chemical reactions, including:

  • Oxidation: Under oxidative conditions, this compound can form sulfoxides or sulfones, depending on the oxidizing agent used.

  • Reduction: Reduction reactions can target the chlorophenylamine group or the pyridinyl ring, potentially leading to dechlorinated or partially hydrogenated products.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or various electrophiles for electrophilic substitution.

Major Products Formed

  • Oxidation products: Sulfoxides or sulfones.

  • Reduction products: Dechlorinated or hydrogenated derivatives.

  • Substitution products: Functionalized derivatives with new substituents introduced at the chlorophenyl or pyridinyl positions.

Scientific Research Applications

Chemistry

This compound is investigated for its utility in organic synthesis and as a building block for more complex molecules. Its unique structure enables the exploration of new reaction mechanisms and synthetic pathways.

Biology

Researchers study this compound for its potential as a biochemical probe. Its interactions with various biomolecules can help elucidate biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties. Potential applications include antimicrobial, antifungal, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of novel materials, such as polymers with specific properties. Its reactivity and functional groups allow for the creation of materials with desirable mechanical or chemical characteristics.

Mechanism of Action

2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole exerts its effects through multiple mechanisms:

  • Molecular Targets: The compound interacts with enzymes, receptors, or DNA, depending on its specific application. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, while in cancer research, it could target specific cellular pathways to induce apoptosis.

  • Pathways Involved: The compound can affect signaling pathways, metabolic pathways, or gene expression, depending on its biological context. Its effects on cellular processes can be studied using various biochemical and molecular biology techniques.

Comparison with Similar Compounds

Comparison

Compared to other thiadiazoles, 2-(2-chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the chlorophenyl and pyridinyl groups can enhance its ability to bind to biological targets, while other thiadiazoles may lack this specificity.

List of Similar Compounds

  • 2-(2-Chlorophenylamino)-1,3,4-thiadiazole: Lacks the pyridinyl substituent, potentially altering its biological activity.

  • 5-Phenyl-2-amino-1,3,4-thiadiazole: Contains a phenyl group instead of the chlorophenyl and pyridinyl groups, affecting its reactivity and applications.

  • 2-(Pyridin-2-yl)-5-amino-1,3,4-thiadiazole:

Properties

CAS No.

127142-30-7

Molecular Formula

C15H13ClN6S

Molecular Weight

344.8 g/mol

IUPAC Name

5-N-(2-chlorophenyl)-2-N-[(E)-1-pyridin-2-ylethylideneamino]-1,3,4-thiadiazole-2,5-diamine

InChI

InChI=1S/C15H13ClN6S/c1-10(12-7-4-5-9-17-12)19-21-15-22-20-14(23-15)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H,18,20)(H,21,22)/b19-10+

InChI Key

LFQYVEKIPOWWHT-VXLYETTFSA-N

SMILES

CC(=NNC1=NN=C(S1)NC2=CC=CC=C2Cl)C3=CC=CC=N3

Isomeric SMILES

C/C(=N\NC1=NN=C(S1)NC2=CC=CC=C2Cl)/C3=CC=CC=N3

Canonical SMILES

CC(=NNC1=NN=C(S1)NC2=CC=CC=C2Cl)C3=CC=CC=N3

solubility

not available

Origin of Product

United States

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